Cas no 942-95-0 (1-Propanol, 3-chloro-,1-benzoate)

1-Propanol, 3-chloro-,1-benzoate structure
942-95-0 structure
Nome del prodotto:1-Propanol, 3-chloro-,1-benzoate
Numero CAS:942-95-0
MF:C10H11ClO2
MW:198.646142244339
CID:807848
PubChem ID:243666

1-Propanol, 3-chloro-,1-benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Propanol, 3-chloro-,1-benzoate
    • 3-chloropropyl benzoate
    • NSC 53786
    • 1-Propanol, 3-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)
    • Inchi: 1S/C10H11ClO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
    • Chiave InChI: GCKCREURICWFPY-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)OCCCCl

Proprietà calcolate

  • Massa esatta: 198.044757g/mol
  • Carica superficiale: 0
  • XLogP3: 3.1
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 5
  • Massa monoisotopica: 198.044757g/mol
  • Massa monoisotopica: 198.044757g/mol
  • Superficie polare topologica: 26.3Ų
  • Conta atomi pesanti: 13
  • Complessità: 153
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Densità: 1.1672 g/cm3 (22 ºC)
  • Punto di ebollizione: 287.5°Cat760mmHg
  • Punto di infiammabilità: 139.5°C
  • Indice di rifrazione: 1.5222 (589.3 nm 25 ºC)
  • Solubilità: Molto leggermente solubile (0,34 g/l) (25°C),

1-Propanol, 3-chloro-,1-benzoate Informazioni sulla sicurezza

  • Condizioni di conservazione:(BD649780)

1-Propanol, 3-chloro-,1-benzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1078274-250mg
3-CHLOROPROPYL BENZOATE
942-95-0 95%
250mg
$135 2024-06-07
1PlusChem
1P006COE-100mg
3-CHLOROPROPYL BENZOATE
942-95-0 97%
100mg
$42.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSW786-250mg
3-chloropropyl benzoate
942-95-0 95%
250mg
¥446.0 2024-04-15
Aaron
AR006CWQ-100mg
3-CHLOROPROPYL BENZOATE
942-95-0 97%
100mg
$61.00 2024-07-18
1PlusChem
1P006COE-250mg
3-CHLOROPROPYL BENZOATE
942-95-0 97%
250mg
$67.00 2024-04-19
A2B Chem LLC
AC95566-250mg
3-Chloropropyl benzoate
942-95-0 97%
250mg
$61.00 2024-07-18
Crysdot LLC
CD12003917-1g
3-Chloropropyl benzoate
942-95-0 97%
1g
$327 2024-07-18
eNovation Chemicals LLC
Y1078274-250mg
3-CHLOROPROPYL BENZOATE
942-95-0 95%
250mg
$95 2025-02-24
Ambeed
A164173-100mg
3-Chloropropyl benzoate
942-95-0 97%
100mg
$25.0 2025-02-27
Ambeed
A164173-1g
3-Chloropropyl benzoate
942-95-0 97%
1g
$101.0 2025-02-27

1-Propanol, 3-chloro-,1-benzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Pyridine ;  rt → 0 °C
1.2 0 °C; 1.5 h, 0 °C; 21 h, rt
Riferimento
Acyclic Nucleoside Analogues as Inhibitors of Plasmodium falciparum dUTPase
Nguyen, Corinne; Ruda, Gian Filippo; Schipani, Alessandro; Kasinathan, Ganasan; Leal, Isabel; et al, Journal of Medicinal Chemistry, 2006, 49(14), 4183-4195

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  10 °C; 12 h, 40 °C
Riferimento
Novel process for the synthesis of indoline derivatives
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
Riferimento
Novel process for the synthesis of indoline derivatives
, India, , ,

Synthetic Routes 4

Condizioni di reazione
Riferimento
One-pot preparation of ω-methoxy-1-alkanol from ω-haloalkyl carboxylate
, Japan, , ,

Synthetic Routes 5

Condizioni di reazione
Riferimento
Toxic fluorine compounds. XII. Esters of ω-fluoroalcohols
Millington, J. E.; Pattison, F. L. M., Canadian Journal of Chemistry, 1956, 34, 1532-41

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Molybdenum pentachloride Solvents: 1,2-Dichloroethane ;  3 h, rt
1.2 Solvents: Diethyl ether
Riferimento
Group 5 and group 6 metal halides as very efficient catalysts for acylative cleavage of ethers
Guo, Qiaoxia; Miyaji, Taichi; Hara, Ryuichiro; Shen, Baojian; Takahashi, Tamotsu, Tetrahedron, 2002, 58(36), 7327-7334

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Ammonium iodide Catalysts: Sulfuric acid ,  1-[(Diphenylphosphinyl)methyl]-2-naphthalenol Solvents: Xylene ;  rt; 24 h, 160 °C; 160 °C → rt
1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ;  12 h, 100 °C
Riferimento
Organocatalytic Deoxyhalogenation of Alcohols with Inorganic Halides
Wang, Weijin ; Wang, Hongye; Dai, Rongheng; Wang, Yachong; Li, Zhaoting; et al, ACS Catalysis, 2023, 13(13), 9033-9040

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Ammonium iodide Catalysts: 1-[(Diphenylphosphinyl)methyl]-2-naphthalenol Solvents: Xylene ;  24 h, 160 °C; 160 °C → rt
1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ;  12 h, 100 °C
Riferimento
Efficient halogenation and green synthesis method of alkyl halide
, China, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 < 10 °C; 1 h, < 10 °C
Riferimento
Method for preparing Silodosin intermediate 5-[(2R)-2-(amino)propyl]-1-[3-(benzoyloxy)propyl]-7-cyanoindoline
, China, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen Solvents: Dimethyl sulfoxide ;  3 h, 45 °C
Riferimento
Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions
Lin, Feng; Feng, Qiang; Cui, Xiuling; Song, Qiuling, RSC Advances, 2013, 3(43), 20246-20253

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene
Riferimento
A new synthetic method for haloalkyl carboxylic esters from the radical ring cleavage of cyclic acetals with haloform
Lin, Hai-xia; Xu, Liang-heng; Huang, Nai-ju, Synthetic Communications, 1997, 27(2), 303-306

Synthetic Routes 12

Condizioni di reazione
Riferimento
Reactions of 1,3-dioxolanes with iodine monochloride: formation of chlorohydrin esters and diol monoesters
Glass, Beverley D.; Goosen, Andre; McCleland, Cedric W., Journal of the Chemical Society, 1993, (11), 2175-81

Synthetic Routes 13

Condizioni di reazione
Riferimento
Use of substituted 1,3-dioxanes for the synthesis of chloroalkyl benzoates and amino-substituted esters
Gromachevskaya, E. V.; Korotysheva, G. P., Khimiya i Tekhnol. Furan. Soedin., 1982, 71, 71-5

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Zinc oxide (ZnO) ;  0 - 5 °C; 0.5 h, rt
Riferimento
Synthesis of chloroesters by the reaction of ethers with acyl chlorides catalyzed by ZnO
Tang, Yuqi; Feng, Chengliang; Yang, Wanfeng; Ji, Min; Wang, Wei; et al, Chemical Papers, 2021, 75(1), 1-8

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Acetonitrile
Riferimento
High-pressure organic chemistry. 9. Non-catalyzed cleavage reactions of ethers with acyl halides under high-pressure conditions
Kotsuki, Hiyoshizo; Ichikawa, Yoshikatsu; Nishizawa, Hitoshi, Chemistry Letters, 1988, (4), 673-6

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ;  5 h, neutralized, 100 - 150 °C
Riferimento
Conductive paste compositions
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 < 10 °C; 1 h, < 10 °C
Riferimento
Process for preparation of Silodosin intermediate
, China, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  24 h, 80 °C
Riferimento
Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxides
Chen, Huan-Huan; Wang, Guang-Zu; Han, Jin; Xu, Meng-Yu; Zhao, Yong-Qiang; et al, Tetrahedron, 2014, 70(2), 212-217

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Riferimento
Rhodium-Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes
Wang, Peng; Wang, Yaxin; Neumann, Helfried; Beller, Matthias, Chemistry - A European Journal, 2023, 29(8),

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Molybdenum pentachloride
Riferimento
Trimethylene Oxide - First Update to document cited in CA149:245494
Henegar, Kevin E.; Muchnji, Jill A.; Maleczka, Robert E. Jr., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

1-Propanol, 3-chloro-,1-benzoate Raw materials

1-Propanol, 3-chloro-,1-benzoate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942-95-0)1-Propanol, 3-chloro-,1-benzoate
A922545
Purezza:99%
Quantità:1g
Prezzo ($):194.0